molecular formula C14H9FN2OS B5666789 N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 121189-71-7

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B5666789
CAS No.: 121189-71-7
M. Wt: 272.30 g/mol
InChI Key: HVWMIWALOMXMOR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key scaffold for investigating ion channel function. This benzamide derivative features a benzothiazole ring system, a privileged structure in drug discovery known for conferring diverse biological activities . The compound serves as a core structure for developing potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research into N-(thiazol-2-yl)-benzamide analogs, which include this structural family, has demonstrated their function as negative allosteric modulators (NAMs) of ZAC . These compounds exhibit state-dependent inhibition and display promising selectivity, showing no significant off-target activity at other classical Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . This selectivity makes such analogs valuable pharmacological tools for probing the poorly understood physiological roles of ZAC, which is implicated in sensing fluctuations in endogenous zinc and pH levels . The structural motif of this compound is also explored in the development of new therapeutic candidates. Benzothiazole derivatives are frequently investigated for their anti-inflammatory and analgesic properties . Molecular docking analyses of similar benzothiazole-containing compounds have shown strong binding affinities with therapeutic targets, supporting their potential in various therapeutic areas . The presence of the 4-fluoro substituent on the benzamide ring is a common modification in medicinal chemistry, often used to optimize a compound's binding affinity, metabolic stability, and other physicochemical properties. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWMIWALOMXMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353708
Record name Benzamide, N-2-benzothiazolyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

121189-71-7
Record name Benzamide, N-2-benzothiazolyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 1,3 Benzothiazol 2 Yl 4 Fluorobenzamide and Its Derivatives

Strategic Approaches to the Synthesis of Benzothiazolyl Benzamides

The principal strategy for synthesizing N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide involves a convergent approach where the two key structural units, 2-aminobenzothiazole (B30445) and 4-fluorobenzoyl chloride, are prepared separately and then coupled. This method allows for modularity and is widely applicable to a range of derivatives.

The formation of the core benzothiazole (B30560) structure is itself a multi-step process that typically begins with simpler, commercially available precursors. A common and foundational starting material for the benzothiazole ring is 2-aminothiophenol (B119425). ekb.eg The synthesis of the final amide product can be viewed as a sequence beginning with the formation of the 2-aminobenzothiazole intermediate, which is then subjected to acylation. japsonline.comniscpr.res.in

For instance, a general multi-step synthesis involves:

Formation of 2-Aminobenzothiazole : This precursor is commonly synthesized from anilines via treatment with potassium thiocyanate (B1210189) and bromine. nih.gov

Acylation : The synthesized 2-aminobenzothiazole is then acylated. In the context of the target molecule, this involves a reaction with 4-fluorobenzoyl chloride. japsonline.comnih.gov

This stepwise approach is versatile and has been used to create large series of benzothiazole-containing compounds for various applications. nih.gov

Condensation reactions are fundamental to the formation of the benzothiazole ring system. The most prevalent method involves the reaction of 2-aminothiophenol with a substance containing a carbonyl or cyano group. mdpi.com This approach has been extensively reviewed and utilized for the synthesis of a vast array of 2-substituted benzothiazoles. ekb.egmdpi.comnih.gov

Key condensation partners for 2-aminothiophenol include:

Aldehydes : Aromatic aldehydes condense with 2-aminothiophenol to form 2-arylbenzothiazoles. ekb.egmdpi.com This reaction can be catalyzed by various agents, including acids, or proceed under catalyst-free conditions in specific solvent systems like DMSO. ekb.egorganic-chemistry.org

Carboxylic Acids & Acyl Chlorides : Direct condensation with carboxylic acids or their more reactive derivatives like acyl chlorides provides an efficient route to 2-substituted benzothiazoles. mdpi.com For example, 2-aminothiophenols react with chloroacetyl chloride under microwave irradiation in acetic acid. mdpi.com

Nitriles : In the presence of a copper catalyst, 2-aminobenzenethiols can condense with nitriles to furnish 2-substituted benzothiazoles in excellent yields. organic-chemistry.org

These condensation reactions typically proceed through a nucleophilic attack of the thiophenol on the carbonyl or cyano group, followed by cyclization and dehydration or elimination to yield the aromatic benzothiazole ring. ekb.eg

The key step in benzothiazole synthesis is the intramolecular cyclization that forms the five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring. Following the initial condensation, a Schiff base or a similar intermediate is formed, which then undergoes cyclization. ekb.eg

One plausible mechanism involves the nucleophilic attack of the thiol group onto the imine carbon, forming a dihydrobenzothiazole intermediate. ekb.eg Subsequent oxidation or elimination of a water molecule aromatizes the ring to give the stable benzothiazole product. ekb.eg Alternative cyclization strategies have also been developed. For instance, radical cyclization of thioformanilides can be induced by chloranil (B122849) under irradiation to produce 2-substituted benzothiazoles. mdpi.com Furthermore, Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones represents a metal-free approach to the benzothiazole core. organic-chemistry.org

The final step in the most common synthesis of this compound is the creation of the amide bond. This is typically achieved through the N-acylation of 2-aminobenzothiazole. The most direct method employs 4-fluorobenzoyl chloride as the acylating agent. nih.gov

The reaction generally proceeds by nucleophilic attack of the primary amino group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of the acid chloride. mdpi.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrochloric acid byproduct. niscpr.res.inmdpi.com The choice of solvent can vary, with dichloromethane (B109758) being a common option. mdpi.com This acylation strategy is robust and has been used to prepare a wide variety of N-benzothiazol-2-yl benzamide (B126) derivatives. japsonline.com

Alternative Synthetic Routes for Related Benzothiazole-Benzamide Hybrids

Beyond the primary route, several alternative methodologies exist for synthesizing related benzothiazole-benzamide structures, showcasing the versatility of benzothiazole chemistry.

Three-Component Reactions : An efficient one-pot, three-component condensation of 2-aminobenzothiazole, a substituted benzaldehyde (B42025), and a β-dicarbonyl compound can produce complex pyrimido[2,1-b]benzothiazole derivatives. researchgate.net

Solid-Phase Synthesis : To facilitate the rapid generation of compound libraries, solid-phase synthesis protocols have been developed. One method involves using a resin-bound acyl-isothiocyanate which reacts with anilines, followed by cyclization to form the 2-aminobenzothiazole scaffold, which can then be further functionalized. nih.gov

Oxidative Amidation : A direct synthesis of N-acyl 2-aminobenzothiazoles can be achieved from aldehydes and 2-aminobenzothiazole derivatives via an N-heterocyclic carbene (NHC)-catalyzed oxidative amidation reaction. This method avoids the need to prepare an acyl chloride beforehand. rsc.org

Building from Carboxylic Acids : Instead of starting with 2-aminobenzothiazole, some syntheses build the benzamide moiety first. For example, 6-fluorobenzo[d]thiazole-2-carboxylic acid can be synthesized and then coupled with various amines to produce the final carboxamide hybrids. researchgate.net

These alternative routes provide valuable options for accessing diverse molecular architectures centered on the benzothiazole-benzamide scaffold.

Optimization of Reaction Conditions and Yield for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time. While specific optimization studies for the title compound are not extensively detailed, data from the synthesis of closely related N-acyl-2-aminobenzothiazoles provide significant insights. rsc.orgresearchgate.netnih.gov

For the final acylation step, reaction conditions are typically mild. The reaction between 2-aminobenzothiazole and an acyl chloride can be performed at room temperature in a solvent like dichloromethane with a base like sodium bicarbonate, often completing within hours. mdpi.com

Studies on NHC-catalyzed oxidative amidation for a range of N-(benzo[d]thiazol-2-yl)benzamides have shown that yields are sensitive to the electronic properties of the substituents on the benzaldehyde precursor. rsc.org This method provides a benchmark for how reaction efficiency can be affected by substrate choice.

EntryAldehyde Precursor (Substituent)ProductYield (%)
14-ChlorobenzaldehydeN-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide93
24-BromobenzaldehydeN-(Benzo[d]thiazol-2-yl)-4-bromobenzamide84
34-NitrobenzaldehydeN-(Benzo[d]thiazol-2-yl)-4-nitrobenzamide82
44-MethylbenzaldehydeN-(Benzo[d]thiazol-2-yl)-4-methylbenzamide89
54-MethoxybenzaldehydeN-(Benzo[d]thiazol-2-yl)-4-methoxybenzamide91
62-NaphthaldehydeN-(Benzo[d]thiazol-2-yl)-2-naphthamide79

Table 1: Representative yields for the synthesis of N-acyl 2-aminobenzothiazoles via NHC-catalyzed oxidative amidation. Data sourced from rsc.org.

The data suggests that both electron-withdrawing (Cl, Br, NO₂) and electron-donating (Me, MeO) groups are well-tolerated, leading to high yields. This robustness indicates that the synthesis of the 4-fluoro derivative via a similar method, or the more traditional acyl chloride route, would likely also be high-yielding under optimized conditions. Optimization efforts would focus on fine-tuning the base, solvent, and temperature to minimize side reactions and reaction time.

Purification and Isolation Techniques for this compound

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Several standard laboratory techniques are employed for the isolation and purification of this and structurally similar compounds. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization is a primary technique used for the purification of solid products. This method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. For N-benzothiazol-2-yl benzamide analogs, recrystallization from ethanol (B145695) has been reported to be effective. japsonline.com In other cases, recrystallization from methanol (B129727) or even cold water has been successfully used for related benzamide derivatives. mdpi.comamazonaws.com The growth of single crystals for X-ray diffraction studies, often achieved by slow evaporation of a solvent mixture like ethyl acetate (B1210297) and methanol, is also a highly effective purification method. researchgate.netej-eng.org

Chromatography is another powerful purification technique, particularly for separating compounds with similar polarities. Column chromatography is frequently used for derivatives of N-(1,3-benzothiazol-2-yl)-benzamide. mdpi.com The crude product is adsorbed onto a stationary phase (e.g., silica (B1680970) gel) and eluted with a mobile phase, a solvent or mixture of solvents. A reported eluent system for a related compound is a gradient of dichloromethane/methanol. mdpi.com

Washing is a simpler purification step often performed before a more rigorous method like recrystallization or chromatography. The crude solid product can be washed with specific solutions to remove certain types of impurities. For instance, washing with a 10% sodium bicarbonate (NaHCO₃) solution is used to remove acidic impurities, followed by washing with water to remove any remaining salts. nih.gov

The progress of the reaction and the purity of the final product are typically monitored by Thin Layer Chromatography (TLC) using silica gel plates. japsonline.comnih.gov

The following table summarizes various purification techniques used for this compound and its analogs.

TechniqueSolvent/Eluent SystemCompound TypeReference
RecrystallizationEthanolN-benzothiazol-2-yl benzamide analogs japsonline.com
Recrystallization (for crystal growth)Ethyl acetate & MethanolN-(1,3-benzothiazol-2-yl)-2-fluorobenzamide researchgate.netej-eng.org
Chromatography & RecrystallizationNot specified (Chromatography), Methanol (Recrystallization)N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide nih.gov
Column ChromatographyDichloromethane/Methanol (100→95%)N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides mdpi.com
CrystallizationCold WaterN-(Benzothiazol-2-yl)-4-chlorobutanamide mdpi.com

Structural Elucidation and Conformational Analysis of N 1,3 Benzothiazol 2 Yl 4 Fluorobenzamide

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are fundamental to confirming the chemical structure of a synthesized compound by identifying functional groups and mapping the chemical environments of atoms.

Infrared Spectroscopy (FT-IR) for Functional Group Identification

While a specific, published FT-IR spectrum for N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide was not found, analysis of analogous compounds provides insight into the expected characteristic absorption bands. For the isomeric compound N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, a strong absorption peak corresponding to the carbonyl (C=O) functional group is observed at 1660 cm⁻¹ researchgate.net. Similarly, for nitro-substituted analogs, the amide N-H stretching vibration is typically observed in the range of 3124-3173 cm⁻¹, and the C=O stretching vibration appears around 1674-1690 cm⁻¹ mdpi.com. Based on these related structures, the FT-IR spectrum of the target compound is expected to show principal peaks confirming the presence of the secondary amide and the aromatic systems.

Table 1: Expected FT-IR Characteristic Peaks for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100 - 3300 N-H Stretch Secondary Amide
1660 - 1690 C=O Stretch Amide I
~1600 C=N Stretch Benzothiazole (B30560)
1400 - 1550 C=C Stretch Aromatic Rings

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Proton and Carbon Environments

Published ¹H and ¹³C NMR spectral data specifically for this compound are not available. However, the analysis of related N-(benzothiazol-2-yl)benzamide derivatives allows for the prediction of the chemical shifts and splitting patterns japsonline.com. The ¹H NMR spectrum would be expected to show distinct signals for the amide proton (a singlet in the downfield region), and multiplets for the eight aromatic protons on the benzothiazole and 4-fluorophenyl rings. The ¹³C NMR spectrum would display characteristic signals for the carbonyl carbon (around 165 ppm) and the various aromatic carbons, with the carbon atom bonded to fluorine showing a characteristic large coupling constant (¹JC-F).

Mass Spectrometry (GC-MS, HR-MS ESI) for Molecular Ion Confirmation

The molecular formula for this compound is C₁₄H₉FN₂OS, with a calculated molecular weight of approximately 272.30 g/mol . Mass spectrometry would be used to confirm this molecular weight. For the isomeric N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, a molecular ion peak [M]⁺ at m/z 272 has been confirmed by GC-MS, which strongly supports the expected mass for the 4-fluoro isomer researchgate.net. High-resolution mass spectrometry (HR-MS) would further confirm the elemental composition by providing a highly accurate mass measurement.

Table 2: Molecular Weight and Mass Spectrometry Data

Compound Name Molecular Formula Calculated MW ( g/mol ) Expected [M]⁺ Peak (m/z)

X-ray Diffraction Studies for Three-Dimensional Structure Determination

A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. As of now, the crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD).

However, crystal structures for closely related molecules are available:

N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide : This isomer crystallizes in a monoclinic system with the space group P2₁/n researchgate.net.

N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers : The ortho- and meta-nitro analogs crystallize in the monoclinic system (P2₁/n and C2/c, respectively), while the para-nitro analog crystallizes in the orthorhombic system (Pbcn) mdpi.com.

2-Aminobenzothiazole (B30445) / 4-Fluorobenzoic Acid Co-crystal : The precursors to the target molecule form a co-crystal that is monoclinic with a P2₁/c space group eurjchem.comresearchgate.net.

These findings suggest that the 4-fluoro isomer would likely crystallize in a common space group such as P2₁/c or P-1, but experimental determination is required for confirmation.

Analysis of Intermolecular Interactions and Crystal Packing in this compound

Without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing is not possible. However, based on the crystal structures of numerous analogs, a predictable packing motif can be hypothesized. The most dominant interaction in related N-(benzothiazol-2-yl)benzamide structures is a pair of N-H···N hydrogen bonds between the amide proton of one molecule and the thiazole (B1198619) nitrogen of a neighboring molecule. This interaction typically links two molecules into a centrosymmetric dimer mdpi.com. These dimers then pack into a larger three-dimensional structure stabilized by weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice, but it requires crystallographic information file (CIF) data from X-ray diffraction. Since the crystal structure of the title compound is unavailable, a Hirshfeld analysis cannot be performed.

For context, Hirshfeld analyses conducted on the co-crystal of its precursors (2-aminobenzothiazole and 4-fluorobenzoic acid) and on nitro-substituted analogs reveal the quantitative contributions of different intermolecular contacts mdpi.comeurjchem.com. In these related structures, H···H, C···H/H···C, and O···H/H···O contacts are typically the most significant, comprising the majority of the crystal packing interactions. A similar distribution of contacts would be anticipated for this compound.

Table 3: Table of Compounds Mentioned

Compound Name
This compound
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide
2-Aminobenzothiazole

PIXEL Calculations for Interaction Energies

PIXEL calculations are a valuable computational tool for quantifying the intermolecular interaction energies within a crystal lattice, partitioning them into coulombic, polarization, dispersion, and repulsion components. While specific PIXEL calculations for this compound are not documented, a study on the analogous compound, N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide, offers significant insights into the energetic landscape of similar molecular arrangements. mdpi.com

It is reasonable to infer that this compound would exhibit a similar energy distribution, with π-π stacking and hydrogen bonding playing crucial roles in the stabilization of its crystal lattice. The primary difference would lie in the nature of the hydrogen bond acceptor group (a carbonyl oxygen in the benzamide (B126) versus sulfonyl oxygens in the benzenesulfonylhydrazide), which would influence the specific geometries and energies of the hydrogen bonds.

Table 1: Calculated Interaction Energies for N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide mdpi.com
Energy ComponentValue (kJ mol⁻¹)
Coulombic (Ec)-140.5
Polarization (Epol)-69.8
Dispersion (Edisp)-184.9
Repulsion (Erep)205.9
Total (Etot)-189.3

Hydrogen Bonding Networks and Supramolecular Assembly

The supramolecular architecture of N-(1,3-benzothiazol-2-yl)benzamide derivatives is predominantly governed by hydrogen bonding interactions. In the crystal structure of the closely related N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, molecules are linked into centrosymmetric dimers through N—H···N hydrogen bonds between the amide proton and the nitrogen atom of the thiazole ring. ej-eng.org This interaction forms a characteristic R²₂(8) ring motif. mdpi.com

These primary hydrogen-bonded dimers are further organized into more extended structures through weaker interactions. For instance, in some polymorphs of the non-fluorinated parent compound, N-(1,3-thiazol-2-yl)benzamide, these dimers are connected by weak C—H···O hydrogen bonds, forming chains and sheets. nih.gov The specific nature of the supramolecular assembly can vary between different polymorphs of the same compound, highlighting the subtle interplay of intermolecular forces. mdpi.com

In the broader family of N-(benzo[d]thiazol-2-yl)benzamides with different substituents, a variety of hydrogen bonding patterns are observed. For example, in nitro-substituted derivatives, C—H···O interactions involving the nitro group contribute to the formation of one-dimensional chains and herringbone packing patterns. mdpi.com The presence and position of substituents on the benzoyl ring can significantly influence the planarity of the molecule and, consequently, the geometry and strength of the intermolecular interactions. mdpi.com

Table 2: Hydrogen Bond Geometry in N-(1,3-thiazol-2-yl)benzamide Dimers nih.gov
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H2···N1ⁱ0.88(2)2.04(2)2.922(2)173(2)

Symmetry code: (i) -x, -y+1, -z+2

Conformational Preferences and Geometric Isomerism in this compound

The conformation of this compound is primarily defined by the dihedral angle between the benzothiazole and the 4-fluorobenzoyl moieties. In the solid state, these molecules are generally non-planar. For the 2-fluoro isomer, the crystal structure reveals a monoclinic system with the space group P2₁/n. ej-eng.org The dihedral angle between the benzothiazole and the fluorobenzoyl rings is a key conformational parameter. In related structures, such as N-(1,3-thiazol-2-yl)benzamide, this angle is reported to be 43.6°. nih.gov For nitro-substituted analogs, this angle can vary significantly, from 17.16° to 67.88°, depending on the position of the nitro group, which influences the steric hindrance and intermolecular packing forces. mdpi.com

The central amide linkage (–CO–NH–) generally adopts a trans conformation, which is energetically more favorable. The planarity of this amide group is crucial for the formation of the hydrogen-bonded dimers. The benzothiazole ring system itself is nearly planar. mdpi.com

Geometric isomerism, such as cis-trans isomerism about the amide bond, is a theoretical possibility. However, in the solid state, the trans conformation is overwhelmingly preferred due to its lower steric hindrance and greater stability. The energetic barrier to rotation around the amide bond is significant, meaning that at room temperature, the molecule is locked in the trans conformation. The specific conformation adopted in the crystal is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Table 3: Dihedral Angles in N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide mdpi.com
CompoundDihedral Angle (°)
o-nitrobenzamide67.88(5)
m-nitrobenzamide17.16(5)
p-nitrobenzamide38.27(5)

Preclinical Biological Activities of N 1,3 Benzothiazol 2 Yl 4 Fluorobenzamide

Evaluation of Antimicrobial Properties

Studies into the antimicrobial spectrum of N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide have explored its effectiveness against a range of bacterial and fungal strains, as well as its potential antiviral applications.

Antibacterial Efficacy against Gram-Positive Strains (e.g., Staphylococcus aureus)

While broad studies on benzothiazole (B30560) derivatives have shown antibacterial potential, specific data on the efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus are not extensively detailed in the currently available literature. General findings indicate that the benzothiazole scaffold is a promising pharmacophore for the development of new antibacterial agents mdpi.commdpi.com. Research into similar fluorinated benzamide (B126) derivatives has demonstrated activity against methicillin-sensitive Staphylococcus aureus (MSSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range mdpi.com. However, direct testing of this compound against S. aureus is necessary to confirm its specific activity profile.

Antibacterial Efficacy against Gram-Negative Strains (e.g., Escherichia coli)

Detailed studies specifically quantifying the antibacterial activity of this compound against Gram-negative bacteria like Escherichia coli are limited. Research on related benzothiazole compounds has shown varied results, with some derivatives exhibiting moderate to good activity against E. coli mdpi.com. For instance, certain N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide complexes have been reported to be more active against E. coli strains than some standard drugs mdpi.com. Further investigation is required to ascertain the specific inhibitory concentrations of this compound against this pathogen.

Antifungal Activity Assessment

Antiviral Activity

The antiviral properties of this compound have not been extensively reported in dedicated studies. However, the benzothiazole scaffold has been identified as a valuable core structure in the development of antiviral agents researchgate.netnih.gov. A number of benzothiazole-containing compounds have demonstrated inhibitory effects against a variety of viruses. For example, certain pyridobenzothiazolone analogues have shown broad-spectrum activity against respiratory viruses nih.gov. Specific screening of this compound is necessary to determine its antiviral efficacy.

Investigation of Anticancer Potential

The anticancer properties of this compound have been a significant focus of preclinical research, with studies evaluating its cytotoxic effects on various human cancer cell lines.

Cytotoxic Activity in Various Cancer Cell Lines (e.g., HeLa, MCF-7, HepG-2, HT-29)

A study evaluating a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for their antiproliferative activity demonstrated notable inhibitory effects on cell growth in human breast cancer (MCF-7) and human liver hepatocellular carcinoma (HepG2) cell lines researchgate.net. Within this series, the 4-fluoro substituted derivative, this compound, exhibited significant cytotoxic activity.

The half-maximal inhibitory concentrations (IC50) for this compound were determined to be 10.1 μM for the MCF-7 cell line and 11.5 μM for the HepG2 cell line researchgate.net. These findings suggest a potent antiproliferative effect on these particular cancer cell types.

Detailed cytotoxic data for this compound against human cervical cancer (HeLa) and human colorectal carcinoma (HT-29) cell lines are not yet available in the reviewed literature. However, other benzothiazole derivatives have shown cytotoxic activity against these cell lines, indicating that this is a promising area for further investigation researchgate.netnih.gov.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
MCF-7Breast Adenocarcinoma10.1 researchgate.net
HepG2Hepatocellular Carcinoma11.5 researchgate.net
HeLaCervical AdenocarcinomaData not available
HT-29Colorectal AdenocarcinomaData not available

Inhibition of Proliferation in Preclinical Models

The antiproliferative potential of N-1,3-benzothiazol-2-ylbenzamide derivatives has been evaluated in preclinical cancer models. A study investigating a series of these compounds demonstrated notable inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The research highlights that modifications to the benzamide and benzothiazole rings significantly influence the cytotoxic activity.

For instance, certain derivatives exhibited prominent cell growth inhibition against both cell lines. The substitution pattern on the benzamide moiety was found to be a key determinant of antiproliferative efficacy. One of the most active compounds identified in the series was noted for its ability to induce apoptosis, particularly in the MCF-7 cancer cell line.

Table 1: Antiproliferative Activity of selected N-1,3-Benzothiazol-2-ylbenzamide Derivatives

CompoundSubstitution on Benzamide Ring% Inhibition on HepG2 (50 µM)% Inhibition on MCF-7 (50 µM)
Derivative 14-Hydroxy52 ± 257 ± 3.5
Derivative 24-Nitro65 ± 270 ± 2
Derivative 34-Chloro70 ± 370 ± 7
Derivative 43,4-Dichloro67 ± 963 ± 4

Exploration of Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing the benzothiazole and benzamide scaffolds have been investigated in various preclinical models. The core structure is recognized for its potential to mitigate inflammatory responses. Studies on related N-substituted benzamides have shown that these molecules can inhibit the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) nih.gov.

In a common preclinical model, the carrageenan-induced rat paw edema assay is used to evaluate anti-inflammatory potential. Research on a series of 2-aminobenzothiazole (B30445) derivatives demonstrated significant anti-inflammatory activity in this model sphinxsai.comresearchgate.net. The efficacy is measured by the reduction in paw volume after the administration of an inflammatory agent. Several tested derivatives showed a percentage of inhibition comparable to that of the standard anti-inflammatory drug, Diclofenac researchgate.netresearchgate.net. These findings suggest that the N-(1,3-benzothiazol-2-yl)benzamide scaffold is a promising backbone for the development of novel anti-inflammatory agents jocpr.com.

Table 2: Anti-inflammatory Activity of selected 2-Aminobenzothiazole Derivatives in Carrageenan-Induced Rat Paw Edema Model

CompoundMean Increase in Paw Volume (mL)% Inhibition
Control0.39 ± 0.040-
Diclofenac (Standard)0.04 ± 0.00489.74
Derivative AK 1a0.11 ± 0.00471.70
Derivative AK 1b0.08 ± 0.00779.40
Derivative AK 1f0.11 ± 0.01071.70

Assessment of Neuroprotective Activity

The benzothiazole nucleus is a structural component of several compounds with recognized neuroprotective effects nih.govmdpi.com. One of the most well-known is Riluzole, a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis, which exerts its neuroprotective action through various mechanisms, including the blockade of voltage-gated sodium channels nih.gov.

The neuroprotective potential of this chemical family is also linked to the inhibition of specific signaling pathways involved in neuronal cell death. For instance, the activation of the c-Jun NH2-terminal protein kinase (JNK) pathway is implicated in cell death following ischemic events nih.gov. A small molecule inhibitor of JNK, AS601245, which contains a 1,3-benzothiazol-2-yl core, has demonstrated significant neuroprotective effects in preclinical models of both global and focal cerebral ischemia nih.gov. This compound was shown to promote cell survival and protect against the delayed loss of hippocampal neurons nih.gov.

Furthermore, research into new benzothiazole derivatives has identified compounds with multi-target activity relevant to neurodegenerative conditions like Alzheimer's disease, showing inhibitory potential against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) nih.govnih.gov. These findings underscore the potential of the benzothiazole scaffold as a promising foundation for developing novel neuroprotective agents nih.gov.

Glucokinase Activation Studies

N-benzothiazol-2-yl benzamide derivatives have been identified as potential allosteric activators of human glucokinase (GK). Glucokinase plays a critical role in glucose homeostasis, and its activation is a therapeutic strategy for managing type 2 diabetes.

A study focused on the design and synthesis of novel N-benzothiazol-2-yl benzamide derivatives assessed their ability to activate human glucokinase in vitro. The results indicated that several of the synthesized compounds effectively increased the catalytic activity of GK. The degree of activation was found to be dependent on the nature of the substituents on the benzamide ring. Specifically, derivatives with N-(2-methylphenyl) and N-(4-bromophenyl) sulfamoyl moieties demonstrated the strongest enhancement of GK activity, achieving an activation fold of approximately 2.0 compared to the control. In contrast, derivatives with N-butyl and N-propyl sulfonamide groups were found to be ineffective in the assay.

Table 3: In Vitro Glucokinase (GK) Activation by N-Benzothiazol-2-yl Benzamide Derivatives (10 µM)

Compound MoietyGK Activation (Fold increase vs. Control)
N-(2-methylphenyl)sulfamoyl2.01
N-(4-bromophenyl)sulfamoyl1.97
N-2-chloro-4-nitrophenyl sulfonamide1.69
N-phenyl sulfonamide1.66
N-methyl sulfonamide1.44
N-4-nitrophenyl sulfonamide1.34

Inhibition of Specific Biological Targets (e.g., kinases, enzymes)

The N-(1,3-benzothiazol-2-yl)benzamide scaffold has been explored for its ability to inhibit specific biological targets, including kinases and enzymes, which are crucial in various disease pathologies.

Kinase Inhibition: Benzothiazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is associated with cellular stress responses, inflammation, and apoptosis nih.gov. The compound AS601245, which features a 1,3-benzothiazol-2-yl group, is a known JNK inhibitor that has shown neuroprotective effects in preclinical models of cerebral ischemia nih.gov. The inhibition of JNK by such compounds represents a promising therapeutic strategy for ischemic insults nih.gov.

Enzyme Inhibition: Beyond kinases, benzothiazole-containing molecules have been shown to inhibit various enzymes. For example, derivatives have been designed and evaluated as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes that are key targets in the management of Alzheimer's disease nih.govrsc.org. In one study, a benzothiazole derivative, compound 4f, exhibited potent inhibitory activity against both AChE and MAO-B with IC₅₀ values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively nih.gov. Another notable example is Zopolrestat, an antidiabetic agent with a benzothiazole structure that functions by inhibiting the aldose reductase enzyme.

Mechanisms of Action of N 1,3 Benzothiazol 2 Yl 4 Fluorobenzamide

Target Identification and Engagement Studies

The precise molecular targets of N-(1,,3-benzothiazol-2-yl)-4-fluorobenzamide are multifaceted, with studies on the broader benzothiazole (B30560) and benzamide (B126) classes suggesting engagement with several key proteins involved in cell regulation and disease. While a single definitive target has not been exclusively identified for this specific compound, research on structurally similar molecules points to several plausible candidates.

One major area of investigation is enzymes involved in epigenetic regulation. Benzothiazole derivatives have been identified as potent inhibitors of histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are crucial for gene expression regulation and are often dysregulated in cancer. nih.govresearchgate.netnih.gov For instance, a compound featuring an amino-carboxamide benzothiazole scaffold was identified as a hit inhibitor for LSD1, displaying an IC50 value of 18.4 μM. nih.gov

Other studies have identified different targets for this versatile scaffold. Certain N-(thiazol-2-yl)-benzamide analogs have been characterized as selective antagonists of the Zinc-Activated Channel (ZAC), a type of ligand-gated ion channel. nih.govsemanticscholar.orgresearchgate.net Additionally, various N-benzothiazol-2-yl benzamide derivatives have been evaluated as allosteric activators of human glucokinase, an enzyme critical for glucose metabolism, suggesting a potential role in metabolic diseases. japsonline.comresearchgate.net In the context of cancer, benzothiazole derivatives have also been studied as inhibitors of protein kinases like p56lck and enzymes involved in DNA maintenance such as DNA gyrase and topoisomerase IIα. researchgate.netconicet.gov.arbiointerfaceresearch.com

Cellular Pathway Modulation in Biological Systems

N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide and its analogs modulate a variety of cellular pathways, leading to significant biological outcomes such as the inhibition of cancer cell growth and induction of cell death. The primary pathways affected include those governing apoptosis, cellular stress responses, and epigenetic regulation.

A principal mechanism of action for N-substituted benzamides and benzothiazole derivatives is the induction of apoptosis, or programmed cell death. researchgate.net This process is critical for eliminating damaged or cancerous cells. Studies on N-substituted benzamides demonstrate that these compounds can trigger the mitochondrial (or intrinsic) pathway of apoptosis. nih.govnih.govresearchgate.net This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of a cascade of enzymes known as caspases. nih.govnih.gov

Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, has been observed following treatment with these compounds. nih.govtubitak.gov.tr Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which are responsible for dismantling the cell. tubitak.gov.tr

The regulation of this pathway is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). tubitak.gov.trgoogle.com Benzothiazole derivatives have been shown to shift the balance in favor of apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins like Bcl-2. frontiersin.org The overexpression of Bcl-2 has been found to inhibit apoptosis induced by N-substituted benzamides, confirming the critical role of this protein family in the compound's mechanism of action. nih.govnih.govresearchgate.net

Table 1: Effects of Benzamide/Benzothiazole Derivatives on Apoptotic Markers
Compound ClassEffectKey Proteins ModulatedReferences
N-Substituted BenzamidesInduction of mitochondrial apoptosis pathwayCytochrome c (release), Caspase-9 (activation), Bcl-2 (suppression) nih.govnih.gov
Benzothiazole DerivativesInduction of apoptosisBcl-2 family (down-regulation of anti-apoptotic proteins) frontiersin.org
Benzoyltaurinamide DerivativesApoptosis via intrinsic pathwayCaspase-3 (activation), Caspase-9 (activation), Bax/Bcl-2 ratio (increase) tubitak.gov.tr

Interaction with DNA is a mechanism employed by many anticancer agents. While some heterocyclic compounds are known to function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix, the role of this mechanism for the N-(1,3-benzothiazol-2-yl)benzamide class is not well established.

Studies on related but structurally distinct benzazolo[3,2-alpha]quinolinium compounds, which were initially proposed to act via DNA intercalation, have shown a disconnect between DNA binding affinity and cytotoxic activity. nih.gov For example, the most cytotoxic analog in one study demonstrated the weakest binding to DNA and was a poor intercalator, suggesting that DNA binding is not the primary mechanism of action for this particular family of compounds. nih.gov

However, other research on different benzothiazole derivatives has identified them as potent inhibitors of human DNA topoisomerase IIα, an enzyme that manages DNA tangles. researchgate.net One such inhibitor was found to be a DNA minor groove-binding agent rather than an intercalator, and it appeared to interact directly with the enzyme itself. researchgate.net This indicates that while direct interaction with DNA architecture may not be the primary mechanism, interference with DNA-associated enzymatic processes remains a plausible route of action for some benzothiazole derivatives. researchgate.net

Another significant mechanism through which benzothiazole derivatives exert their cytotoxic effects is the induction of oxidative stress. researchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS)—chemically reactive molecules containing oxygen—and a cell's ability to detoxify these reactive products. nih.gov Elevated levels of ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. frontiersin.orgnih.gov

Studies have demonstrated that certain benzothiazole compounds can increase the generation of ROS within cancer cells. frontiersin.org This increase in ROS leads to a loss of the mitochondrial transmembrane potential, a key event that triggers the intrinsic apoptotic pathway. frontiersin.orgnih.gov The ability of benzothiazole derivatives to elevate ROS levels may contribute to their selective targeting of tumor cells, which often have a compromised antioxidant defense system compared to healthy cells. iiarjournals.org Research on 2-substituted benzothiazole derivatives in hepatocellular carcinoma cells confirmed that these compounds cause cellular damage through increased oxidative stress and DNA fragmentation. nih.gov

A key mechanism of action for a subset of benzothiazole derivatives is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. nih.gov In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibitors of HDACs (HDACIs) can restore normal gene expression patterns and induce cell cycle arrest and apoptosis in cancer cells.

Several studies have identified benzothiazole-containing compounds as potent HDACIs. nih.govresearchgate.net For example, a series of benzothiazole-containing hydroxamic acids were synthesized and shown to potently inhibit HDACs, enhancing the acetylation of histones H3 and H4 in cells. researchgate.net One derivative, N1-(6-chlorobenzo[d]thiazol-2-yl)-N8-hydroxyoctanediamide, exhibited cytotoxicity that was equipotent to the FDA-approved HDACI, SAHA (Vorinostat), against several human cancer cell lines. researchgate.net The benzamide group itself is a recognized zinc-binding group (ZBG) that is important for inhibitory activity against class I HDACs (HDAC1, 2, and 3). nih.gov

Table 2: HDAC Inhibition by Benzothiazole Derivatives
CompoundTargetActivityReferences
N1-(6-chlorobenzo[d]thiazol-2-yl)-N8-hydroxyoctanediamideHDACsExhibited cytotoxicity equipotent to SAHA in 5 human cancer cell lines. nih.govresearchgate.net
Benzamide-based HDACIsClass I HDACs (HDAC1, 2, 3)The 2-aminobenzamide (B116534) group is a key structural feature for inhibition. nih.gov

In addition to HDACs, lysine-specific demethylase 1 (LSD1) has emerged as another important epigenetic target for benzothiazole-based compounds. LSD1 is a histone demethylase that removes methyl groups from histone H3, primarily at lysine (B10760008) 4 (H3K4), leading to gene repression. LSD1 is overexpressed in various cancers, making it a validated target for cancer therapy. nih.gov

A computational fragment-based drug design approach led to the discovery of novel LSD1 inhibitors based on an amino-carboxamide benzothiazole scaffold. nih.gov Subsequent synthesis and biological testing identified a lead compound with an IC50 value of 18.4 μM against LSD1. nih.gov Further optimization of this hit compound led to the development of analogs with enhanced potency, with IC50 values as low as 4.35 μM. researchgate.net These findings demonstrate that the benzothiazole scaffold is a viable starting point for developing small molecule inhibitors that target LSD1, thereby inducing cancer cell death and tumor regression. researchgate.net

Kinase Inhibition Mechanisms

The benzamide and benzothiazole scaffolds are core structures in the design of various kinase inhibitors. While specific inhibitory data for this compound against Aurora Kinase A, FLT3, and JAK2 is not detailed in the available literature, related compounds are subjects of investigation for these targets. For instance, AT9283 is a known inhibitor of both Aurora kinases and JAK2. nih.gov

Aurora Kinase A is a crucial regulator of mitosis, and its overexpression is common in many cancers. nih.govmdpi.com Inhibition of this kinase is a promising strategy for cancer therapy. mdpi.com Small molecule inhibitors targeting the ATP binding site of Aurora A are in various stages of clinical development. researchgate.net More recently, allosteric inhibitors that bind to a different pocket (the "Y-pocket") and disrupt the kinase's interaction with its activator, TPX2, have been discovered. nih.gov Compounds with N-benzylbenzamide backbones have been identified as novel allosteric inhibitors of Aurora Kinase A. researchgate.netnih.gov

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can be a driver in myeloid malignancies, particularly acute myeloid leukemia (AML). nih.govresearchgate.net Consequently, several potent FLT3 inhibitors have been developed. nih.gov These inhibitors target the kinase activity of both wild-type and mutated forms of FLT3, such as FLT3-ITD (internal tandem duplication). nih.govsemanticscholar.org The development of FLT3 inhibitors includes various structural classes, such as pyrimido-diazepines and 2-acylaminothiophene-3-carboxamides. nih.gov

The Janus kinase 2 (JAK2) is a tyrosine kinase involved in cytokine signaling pathways that regulate cell growth and development. researchgate.net Constitutive activation of JAK2, often due to mutations like V617F, is a hallmark of myeloproliferative neoplasms (MPNs). frontiersin.org Therefore, JAK2 is a significant therapeutic target, and several inhibitors have been developed. frontiersin.orgnih.gov These inhibitors can be classified as Type I, which bind to the active conformation of the kinase, or Type II, which bind to the inactive conformation. nih.gov The development of potent and specific Type II JAK2 inhibitors is seen as a potential approach to overcome resistance to existing therapies. nih.gov

Allosteric Modulation of Enzyme Activity (e.g., Glucokinase)

Research has demonstrated that N-benzothiazol-2-yl benzamide derivatives can function as allosteric activators of human glucokinase (GK). japsonline.comresearchgate.net Glucokinase is a key enzyme in glucose homeostasis, and its activation is a therapeutic target for type 2 diabetes. nih.gov These benzamide compounds bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site, and enhance its catalytic activity. japsonline.comresearchgate.net

A study on novel N-benzothiazol-2-yl benzamide derivatives showed that various substitutions on the benzamide ring significantly influenced their ability to activate GK. Molecular docking studies predicted that these derivatives bind within the allosteric site of the enzyme. japsonline.com The in vitro GK assay revealed that several synthesized analogs strongly increased the catalytic action of GK. japsonline.comresearchgate.net For example, a derivative with an N-4-bromophenyl substituted sulfonamide moiety showed a potent 1.84-fold activation compared to the control. japsonline.com Analogs with N-phenyl and N-2-chloro-4-nitrophenyl sulfonamide groups also demonstrated strong activation. japsonline.com

Table 1: Glucokinase (GK) Activation by N-benzothiazol-2-yl Benzamide Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Derivative MoietyGK Activation (Fold increase vs. control)
N-4-bromophenyl sulfonamide1.84
N-2-chloro-4-nitrophenyl sulfonamide1.69
N-phenyl sulfonamide1.66
N-methyl sulfonamide1.44
N-4-nitrophenyl sulfonamide1.34

Data sourced from a study on N-benzothiazol-2-yl benzamide derivatives as allosteric GK activators. japsonline.com

Receptor Binding and Ligand-Target Interactions

The benzothiazole-benzamide scaffold has been explored for its potential to interact with various biological targets. For instance, a class of N-(thiazol-2-yl)-benzamide analogs was identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov These compounds act as negative allosteric modulators, with studies suggesting they target the transmembrane and/or intracellular domains of the receptor. nih.gov

Furthermore, the potential for related structures to act as enzyme inhibitors has been explored through computational methods. Molecular docking studies were conducted on a compound containing both benzothiazole and benzoxazole (B165842) units, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, to evaluate its potential as an inhibitor of the alpha-glucosidase enzyme. mdpi.comresearchgate.net The results suggested that the compound has the potential to bind to the active site of the human maltase-glucoamylase (a type of alpha-glucosidase), indicating its potential as an antidiabetic agent through this mechanism. researchgate.net

Structure Activity Relationship Sar Studies of N 1,3 Benzothiazol 2 Yl 4 Fluorobenzamide Analogues

Impact of Substituents on the Fluorobenzamide Moiety

The substitution pattern on the benzamide (B126) ring is a critical determinant of biological activity. The position, number, and electronic nature of substituents can significantly alter the compound's interaction with its biological target.

Research on related N-(thiazol-2-yl)-benzamide analogues has shown that modifications to the phenyl ring are pivotal. For instance, in a series of compounds evaluated as antagonists for the Zinc-Activated Channel (ZAC), the placement of a fluorine atom at the 3-position of the benzamide ring resulted in a potent analogue. The table below summarizes the findings for various substitutions on the phenyl ring, highlighting the sensitivity of the binding pocket to the substituent's location and properties. nih.gov

CompoundSubstitution on Benzamide RingInhibition of Zn2+-induced current (%) at 10 µM
Analog 13-Fluoro96 ± 2
Analog 24-Fluoro79 ± 7
Analog 32-Fluoro3 ± 2
Analog 42,3,4-Trifluoro7 ± 3
Analog 54-Trifluoromethyl2 ± 1

As the data indicates, a single fluorine at the meta-position (Analog 1) is highly favorable, whereas moving it to the para-position (Analog 2) reduces efficacy, and an ortho-substituent (Analog 3) nearly abolishes activity. nih.gov This suggests a strict steric and electronic requirement in the target's binding site corresponding to this part of the molecule. The lack of activity for the bulky trifluoromethyl group (Analog 5) further underscores the potential for steric hindrance. nih.gov In other studies focusing on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), trifluoromethyl groups on the aromatic rings were found to be well-tolerated when placed at the ortho and para positions, indicating that the impact of a substituent is highly dependent on the specific biological target. nih.gov

Furthermore, in a series of N-benzothiazol-2-yl benzamide derivatives designed as glucokinase activators, the substitution on the benzamide moiety was also critical. For example, replacing the typical phenyl group with moieties bearing N-(2-methylphenyl) sulfonamide or N-(4-bromophenyl) sulfonamide resulted in compounds with significantly enhanced activity. japsonline.com

Role of Modifications on the 1,3-Benzothiazole Ring

The 1,3-benzothiazole ring offers multiple positions for substitution, and modifications here have been shown to modulate biological activity significantly. The literature reveals that substitutions at the C-5 and C-6 positions are particularly influential. pharmacyjournal.in

Studies have demonstrated that the nature of the substituent on the benzothiazole (B30560) ring can fine-tune the biological profile of the compound. For example, in the development of potential anticancer and anti-inflammatory agents, it was observed that placing a chlorine atom at the 6-position of the benzothiazole ring led to a notable increase in bioactivity compared to having a fluorine substitution at the 5-position. nih.gov This highlights the importance of both the substituent's electronic properties and its position on the ring.

General SAR findings for benzothiazole derivatives suggest the following trends:

Position 5: The introduction of electron-withdrawing groups like -F, -Cl, or -NO2 can enhance activity. pharmacyjournal.innih.gov

Position 6: Substituents such as -OH, -OCH3, and -CH3 have been shown to boost the potency of compounds in certain assays. pharmacyjournal.in The presence of hydrophobic moieties on the benzothiazole ring has also been correlated with increased cytotoxic activity against cancer cell lines. pharmacyjournal.in

The data below, derived from a study on anticancer agents, illustrates the effect of substitution at the 5- and 6-positions of the benzothiazole ring. nih.gov

Compound SeriesSubstitution on Benzothiazole RingGeneral Bioactivity Trend
Series A5-FluoroModerate
Series B6-ChloroEnhanced
Series C6-NitroPotent

These findings suggest that the electronic landscape of the benzothiazole ring plays a crucial role in molecular recognition and binding affinity.

Influence of Linker Region and Amide Linkage on Biological Activity

The amide bond (-CO-NH-) serves as the crucial linker connecting the benzothiazole and fluorobenzamide moieties. Its rigidity, planarity, and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are fundamental to its role in molecular interactions.

The length and flexibility of the linker are also important. In one study, a butanamide linker was used to connect benzothiazole and benzoxazole (B165842) units, creating a more flexible molecule. mdpi.com In another series of benzodioxane-benzamides, an ethylenoxy linker was found to act as an optimal spacer, allowing the key pharmacophoric features of the molecule to orient correctly within the binding site. researchgate.net These examples, while not on the exact N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide scaffold, demonstrate the principle that the linker is not merely a spacer but an active contributor to the molecule's pharmacodynamic profile.

Stereochemical Considerations and Geometric Isomerism in SAR

Stereochemistry and geometric isomerism can play a significant role in the SAR of drug candidates, as biological macromolecules are chiral and can interact differently with various isomers of a compound.

In the context of this compound analogues, the introduction of chiral centers or elements that lead to geometric isomers can result in compounds with distinct biological activities. For example, research on benzodioxane-benzamides, which share the benzamide core, involved the introduction of a hydroxyl (-OH) group on the linker region. This modification created a second stereogenic center, leading to the formation of erythro and threo diastereomers. researchgate.net The isolation and individual evaluation of these isomers revealed that they could possess different biological activities, likely due to their distinct three-dimensional arrangements and differential abilities to form hydrogen bonds within the target's binding site. researchgate.net

Furthermore, geometric isomerism related to the orientation of the benzamide and benzothiazole rings can be influenced by substituents. A crystallographic study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide positional isomers showed that an ortho-nitro substituent on the benzoyl ring forces a distorted, non-planar geometry due to steric hindrance. mdpi.com In contrast, the meta-nitro analogue was found to be the most planar. Such conformational differences, dictated by the substitution pattern, can directly impact how the molecule fits into a binding pocket and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for providing insights into the molecular properties that drive potency.

For benzothiazole derivatives, various QSAR studies have been conducted to elucidate the key physicochemical properties governing their biological effects. These studies often employ a range of molecular descriptors, including:

Electronic Descriptors: Hammett constants, dipole moment, and atomic charges, which describe the electronic properties of the molecule.

Steric Descriptors: Molar refractivity and van der Waals volume, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

In a QSAR study on a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, researchers used semi-empirical molecular orbital theory and density functional theory (DFT) to calculate descriptors and build a predictive model. Another QSAR analysis of amidino-substituted benzothiazoles revealed that descriptors related to the spatial distribution of atomic mass, polarizability, and van der Waals volumes were crucial for modeling antiproliferative activity. These models help to rationalize the observed SAR and guide the design of new analogues with improved activity by optimizing these key molecular properties.

Future Perspectives and Research Directions for N 1,3 Benzothiazol 2 Yl 4 Fluorobenzamide

Design and Synthesis of Next-Generation N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide Derivatives with Enhanced Potency and Selectivity

Future synthetic efforts should focus on creating a library of novel analogues of this compound to establish robust Structure-Activity Relationships (SAR). Strategic modifications can be made to both the benzothiazole (B30560) and the 4-fluorobenzamide (B1200420) moieties to optimize potency and selectivity for specific biological targets.

Key Synthetic Strategies:

Modification of the Benzothiazole Ring: Introducing various substituents (e.g., chloro, cyano, methoxy, nitro) at the 5- or 6-positions of the benzothiazole ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing target engagement. researchgate.net For instance, the synthesis of 2-chloro-N-(6-cyanobenzothiazol-2-yl)benzamide has shown how substitutions on this ring can influence molecular geometry and intermolecular interactions. researchgate.net

Modification of the Benzamide (B126) Ring: While the 4-fluoro substituent is a key feature, further alterations on this ring could yield improved activity. This includes the addition of other functional groups or the synthesis of di- or tri-substituted phenyl rings. Studies on related N-(thiazol-2-yl)-benzamide analogs have demonstrated that the substitution pattern on the phenyl ring significantly impacts biological activity. nih.gov

Alteration of the Amide Linker: The amide bond is crucial for the structural integrity of the scaffold. However, replacing it with bioisosteres such as sulfonamides or introducing spacers could lead to derivatives with different conformational flexibility and binding properties. japsonline.comnih.gov Research on N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide highlights the potential of sulfonamide-linked derivatives as potent antibacterial agents. nih.gov

These synthetic explorations will be guided by computational modeling to predict the binding affinity of designed derivatives with potential biological targets, thereby prioritizing the synthesis of the most promising compounds.

Table 1: Proposed Modifications for SAR Studies of this compound Derivatives

Scaffold Position Proposed Modification Rationale/Anticipated Effect Reference Example
Benzothiazole Ring (Position 6) Addition of electron-withdrawing groups (e.g., -NO₂, -CN) Enhance binding affinity through altered electronic distribution. N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (B32628) showed good antimicrobial potential. researchgate.net
Benzothiazole Ring (Position 6) Addition of electron-donating groups (e.g., -OCH₃) Improve pharmacokinetic properties and target interaction. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide was a potent antimicrobial agent. researchgate.net
Benzamide Ring Introduction of additional substituents (e.g., -Cl, -CH₃) alongside the 4-fluoro group Modulate lipophilicity and steric interactions to improve selectivity. N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-fluorophenyl)sulfonyl)piperidine-4-carboxamide showed specific biological activity. nih.gov

Advanced Preclinical Efficacy Studies in Relevant Disease Models (In Vitro and In Vivo)

A critical next step is to conduct comprehensive preclinical evaluations to determine the therapeutic efficacy of this compound and its optimized derivatives. This requires a multi-tiered approach using both in vitro and in vivo models relevant to specific diseases.

In Vitro Efficacy Studies:

Initial screening should be performed across a panel of human cancer cell lines to identify the spectrum of antiproliferative activity. Based on the known activities of related benzothiazoles, this should include cell lines for breast (e.g., MCF-7), lung (e.g., A549, H1299), prostate (e.g., PC3), and skin (e.g., A431, A375) cancers. researchgate.netnih.govnih.gov Similarly, antimicrobial activity should be assessed against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including drug-resistant strains. researchgate.netresearchgate.net

In Vivo Efficacy Studies:

Promising candidates from in vitro studies should advance to in vivo testing. For anticancer applications, this would involve xenograft models where human tumor cells are implanted in immunocompromised mice. nih.gov The efficacy of the compounds in reducing tumor growth and progression would be evaluated. For antidiabetic potential, studies could be conducted in genetic or diet-induced rodent models of type 2 diabetes, monitoring key biomarkers like blood glucose levels and lipid profiles. mdpi.com

Table 2: Potential Preclinical Models for Efficacy Testing

Therapeutic Area In Vitro Model In Vivo Model Key Endpoints Reference Example
Oncology Human cancer cell lines (MCF-7, A549, PC3) Xenograft mouse models Tumor volume reduction, apoptosis induction, cell cycle arrest N-(benzothiazole-2-yl) aminophosphonates were effective against PC3 cells. nih.gov
Infectious Disease Bacterial strains (S. aureus, E. coli, P. aeruginosa) Murine infection models Minimum Inhibitory Concentration (MIC), reduction in bacterial load N-(benzothiazol-2-yl)acetamide derivatives showed significant antibacterial activity. researchgate.net

| Metabolic Disease | Glucokinase (GK) enzyme assays | T2D rat models | GK activation fold, blood glucose reduction, lipid profile improvement | N-benzothiazol-2-yl benzamide derivatives acted as allosteric GK activators. japsonline.commdpi.com |

Investigation of Novel Biological Targets and Therapeutic Applications

The benzothiazole scaffold is known for its ability to interact with a wide range of biological targets. mdpi.com While initial studies may focus on known areas like cancer and infectious diseases, a broader investigation into novel targets could uncover new therapeutic applications for this compound.

Potential Novel Targets and Applications:

Enzyme Inhibition: Many benzothiazoles act as enzyme inhibitors. mdpi.com Future research could explore the inhibitory potential against targets such as dihydrofolate reductase (DHFR) for antimicrobial effects, dihydropteroate (B1496061) synthase (DHPS) for antibacterial action, or various protein kinases (e.g., VEGFR-2, BRAF) implicated in cancer. nih.govnih.govnih.gov

Receptor Modulation: The compound could be screened for activity against various receptors. For example, related N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), suggesting potential applications in neurological disorders. nih.gov

Neurodegenerative Diseases: Benzothiazole derivatives are being evaluated for the treatment of epilepsy and neurodegenerative conditions like Alzheimer's and Huntington's disease. bohrium.com Investigating the neuroprotective properties of this compound in relevant cellular and animal models is a promising avenue.

Quorum Sensing Inhibition: Targeting bacterial communication systems (quorum sensing) is an emerging anti-biofilm strategy. N-(benzothiazol-2-yl)benzamide derivatives have shown potential as quorum sensing inhibitors against Pseudomonas aeruginosa, suggesting a novel approach to combating bacterial resistance. nih.gov

Mechanistic Studies at a Molecular and Cellular Level

Understanding how this compound exerts its biological effects at the molecular and cellular level is crucial for its development as a therapeutic agent.

Molecular Docking and Simulation: In silico studies are essential to predict and rationalize the binding mode of the compound with its biological target. nih.govsemanticscholar.orgresearchgate.net Molecular docking can identify key amino acid interactions within the target's active site, while molecular dynamics simulations can assess the stability of the ligand-protein complex over time. nih.gov Such studies have been used to understand the interaction of benzothiazole derivatives with targets like E. coli dihydroorotase and the DHPS enzyme. researchgate.netmdpi.com

Cellular Pathway Analysis: Once a biological effect is observed (e.g., cancer cell death), further studies are needed to elucidate the underlying cellular mechanisms. This includes investigating the induction of apoptosis, effects on cell cycle progression, and modulation of key signaling pathways (e.g., AKT, ERK). researchgate.netnih.gov

Crystallography: Obtaining a crystal structure of the compound bound to its target protein would provide definitive evidence of the binding mode and serve as a powerful tool for guiding further structure-based drug design. mdpi.com

Collaborative Research and Interdisciplinary Approaches in Drug Discovery

The successful development of this compound from a lead compound to a clinical candidate will require a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields. nih.govnih.gov

Chemistry and Biology Synergy: Synthetic chemists will be needed to design and create novel derivatives, while biologists and pharmacologists will perform the in vitro and in vivo evaluations. A continuous feedback loop between these teams is essential for rapidly optimizing lead compounds.

Computational and Experimental Integration: Computational chemists can use in silico tools to screen virtual libraries, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guide synthetic efforts, thereby reducing the time and cost associated with experimental screening. japsonline.commdpi.com

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can accelerate the drug development process. Academia often excels in early-stage discovery and mechanistic studies, while industry provides the resources and expertise for preclinical and clinical development, navigating the complex regulatory landscape.

By pursuing these integrated research directions, the full therapeutic potential of this compound and its derivatives can be systematically explored, paving the way for the development of novel and effective medicines.

Table of Mentioned Chemical Compounds

Compound Name
This compound
2-chloro-N-(6-cyanobenzothiazol-2-yl)benzamide
N-(thiazol-2-yl)-benzamide
N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide
N-(benzothiazole-2-yl) aminophosphonates
N-(benzothiazol-2-yl)acetamide
Riluzole
Frentizole

Q & A

Basic Research Questions

Synthesis and Structural Characterization Q: What are the key considerations for synthesizing N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide, and how can purity be ensured during synthesis? A: The synthesis typically involves coupling 4-fluorobenzoyl chloride with 2-amino-1,3-benzothiazole in a solvent like pyridine or DMF. Critical parameters include:

  • Reaction conditions : Maintain anhydrous conditions to avoid hydrolysis of the acyl chloride intermediate.
  • Purification : Use column chromatography or recrystallization (e.g., from methanol) to isolate the product.
  • Purity validation : Employ TLC for reaction monitoring and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ensures precise bond-length/angle measurements. Hydrogen-bonding networks (e.g., N–H⋯N interactions) can stabilize crystal packing .

Initial Biological Screening Q: How should researchers design in vitro assays to evaluate the bioactivity of this compound? A: Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorogenic substrates or spectrophotometric assays (e.g., for kinases or proteases) with IC₅₀ determination.
  • Cellular pathways : Employ luciferase reporters or ELISA to measure cytokine/kinase activity in disease-relevant cell lines.
  • Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only controls. Evidence from related benzothiazole derivatives suggests potential modulation of anaerobic metabolism via PFOR enzyme inhibition .

Advanced Research Questions

Crystallographic Analysis and Electron Density Mapping Q: How can researchers resolve ambiguities in the electron density map of this compound derivatives during X-ray refinement? A: Use SHELX programs for iterative refinement:

  • Twinning detection : Apply the ROTAX algorithm in SHELXL to identify twinned crystals.
  • Disordered regions : Model alternate conformers with PART instructions and constrain thermal parameters.
  • Validation tools : Check geometric outliers (e.g., bond lengths) using CCDC’s Mercury and validate with checkCIF . For hydrogen-bonding motifs, analyze intermolecular interactions (e.g., C–H⋯F or π-π stacking) to confirm packing stability .

Mechanistic Studies and Target Identification Q: What strategies are effective for identifying the primary biological targets of this compound? A: Combine multi-modal approaches:

  • Affinity chromatography : Immobilize the compound on resin and pull down interacting proteins from cell lysates.
  • Thermal shift assays (TSA) : Monitor protein melting curves via SYPRO Orange dye to identify stabilized targets.
  • Computational docking : Use AutoDock Vina or Schrödinger to predict binding sites on enzymes (e.g., PFOR or retinal neuritogenesis-related targets ). Cross-validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues).

Data Contradiction: Resolving Discrepancies in Biological Activity Q: How should researchers address conflicting reports on the compound’s activity across different cell lines or assays? A: Systematically evaluate variables:

  • Assay conditions : Compare buffer pH, serum concentration, and incubation time. For example, serum proteins may sequester hydrophobic compounds, reducing apparent potency.
  • Metabolic stability : Perform LC-MS to assess compound degradation in specific media.
  • Off-target effects : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm target specificity. For instance, discrepancies in neuritogenesis promotion vs. enzyme inhibition may reflect cell-type-specific signaling pathways.

Structure-Activity Relationship (SAR) Optimization Q: What modifications to the benzothiazole or fluorobenzamide moieties enhance bioactivity? A: Prioritize substitutions based on steric/electronic effects:

  • Benzothiazole ring : Introduce electron-withdrawing groups (e.g., –NO₂ at C4/C7) to enhance electrophilicity and target binding .
  • Fluorobenzamide : Replace fluorine with trifluoromethyl or sulfonyl groups to improve metabolic stability.
  • Linker flexibility : Incorporate piperazine or methylene spacers to optimize binding pocket fit. Validate via IC₅₀ comparisons and molecular dynamics simulations.

Pharmacological Profiling for Therapeutic Potential Q: How can researchers assess the compound’s potential for treating ocular or neurological disorders? A: Focus on disease-relevant models:

  • In vitro neuritogenesis : Use SH-SY5Y or retinal ganglion cells (RGCs) to quantify neurite outgrowth via ImageJ analysis .
  • In vivo models : Test corneal sensitivity restoration in diabetic neuropathy rodents (e.g., von Frey filaments) .
  • ADME-Tox : Evaluate blood-brain barrier permeability (PAMPA assay) and hepatotoxicity (CYP450 inhibition screening).

Methodological Tools

TechniqueApplicationReference
SHELXLRefinement of crystallographic data
MercuryVisualization of hydrogen-bonding networks
Thermal Shift AssayTarget identification
LC-MS/MSMetabolic stability profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.